molecular formula C11H7Br2NO B1313439 (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone CAS No. 50372-61-7

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

Cat. No. B1313439
CAS RN: 50372-61-7
M. Wt: 328.99 g/mol
InChI Key: ZTJSJDHXCJVYCI-UHFFFAOYSA-N
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Description

“(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is an organic compound with a unique structure. It has the molecular formula C11H7Br2NO and a molecular weight of 328.99 g/mol . This compound has become a subject of interest in various scientific fields like pharmacology, material science, and biochemistry.


Molecular Structure Analysis

The molecular structure of “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” includes a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . The compound also contains two bromine atoms and a phenyl group .


Physical And Chemical Properties Analysis

“(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” has a density of 1.845, a boiling point of 430.963 °C at 760 mmHg, and a flash point of 214.439 °C . It appears as a white to light yellow crystalline solid .

Scientific Research Applications

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is a commonly used reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with other reagents under specific conditions (e.g., temperature, pressure, solvent) to produce the desired product .
    • Results : The outcomes obtained would depend on the specific synthesis being performed. In general, the use of this compound as a reagent or intermediate can enable the synthesis of a wide variety of other organic compounds .
  • Pharmaceutical Research

    • Field : Medicinal Chemistry
    • Application : Compounds containing a pyrrole ring, such as “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone”, have been found to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : In pharmaceutical research, these compounds would typically be synthesized and then tested in vitro (e.g., in cell cultures) and/or in vivo (e.g., in animal models) to evaluate their biological activities .
    • Results : The specific results or outcomes would depend on the particular biological activity being investigated. In general, the use of pyrrole-containing compounds in pharmaceutical research has the potential to lead to the development of new drugs for treating a variety of diseases .
  • Synthesis of Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with other reagents under specific conditions (e.g., temperature, pressure, solvent) to produce the desired product .
    • Results : The outcomes obtained would depend on the specific synthesis being performed. In general, the use of this compound as a reagent or intermediate can enable the synthesis of a wide variety of other organic compounds .
  • Chemical Analysis

    • Field : Analytical Chemistry
    • Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in chemical analysis . It can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
    • Method : The specific methods of application or experimental procedures would depend on the particular analysis being performed. Typically, this compound would be prepared in a suitable form (e.g., dissolved in a solvent) and then analyzed using the appropriate analytical technique .
    • Results : The outcomes obtained would depend on the specific analysis being performed. In general, the use of this compound in chemical analysis can provide valuable information about its properties and behavior .

Safety And Hazards

While specific safety and hazard information for “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is not available, it’s important to handle all chemicals with care. It may be irritating to the eyes, respiratory system, and skin .

properties

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO/c12-8-6-9(14-11(8)13)10(15)7-4-2-1-3-5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJSJDHXCJVYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512870
Record name (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

CAS RN

50372-61-7
Record name (4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone
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